molecular formula C16H21N3O2S B3791870 N-(2-methoxybenzyl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

N-(2-methoxybenzyl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

Cat. No.: B3791870
M. Wt: 319.4 g/mol
InChI Key: BBEJJOBLONWDKB-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide” is a compound that has been studied in the field of medicinal chemistry . It is part of a class of compounds known as 2-aminothiazole derivatives, which have been identified as having potential in anticancer drug discovery . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a reaction of aromatic aldehydes with 5-methyl-1,3-thiazol-2-amine . The yield and melting point of the synthesized compounds can vary depending on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The structure also includes a methoxybenzyl group and a methylamino group .

Future Directions

The future directions for research on “N-(2-methoxybenzyl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide” and similar compounds could include further investigation of their anticancer properties . There is also a need for more research on their mechanism of action, safety, and potential use in drug discovery .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[methyl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(16-17-8-9-22-16)19(2)11-15(20)18-10-13-6-4-5-7-14(13)21-3/h4-9,12H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEJJOBLONWDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(C)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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